molecular formula C26H33F3O5S B13847700 Fluticasone 21-Isobutyrate

Fluticasone 21-Isobutyrate

Cat. No.: B13847700
M. Wt: 514.6 g/mol
InChI Key: FLWQKNXBDAHGQO-NMKXIHRTSA-N
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Description

Fluticasone 21-Isobutyrate is a synthetic glucocorticoid compound. It is a derivative of fluticasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is primarily used in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluticasone 21-Isobutyrate involves the esterification of fluticasone with isobutyric acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 50-60°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

Fluticasone 21-Isobutyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in halogenated compounds .

Scientific Research Applications

Fluticasone 21-Isobutyrate has a wide range of applications in scientific research:

Mechanism of Action

Fluticasone 21-Isobutyrate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of target genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluticasone 21-Isobutyrate is unique due to its specific ester linkage, which may confer different pharmacokinetic and pharmacodynamic properties compared to other fluticasone esters. This uniqueness can result in variations in potency, duration of action, and side effect profiles .

Properties

Molecular Formula

C26H33F3O5S

Molecular Weight

514.6 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate

InChI

InChI=1S/C26H33F3O5S/c1-13(2)21(32)34-26(22(33)35-12-27)14(3)8-16-17-10-19(28)18-9-15(30)6-7-23(18,4)25(17,29)20(31)11-24(16,26)5/h6-7,9,13-14,16-17,19-20,31H,8,10-12H2,1-5H3/t14-,16+,17+,19+,20+,23+,24+,25+,26-/m1/s1

InChI Key

FLWQKNXBDAHGQO-NMKXIHRTSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F

Origin of Product

United States

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